molecular formula C21H28Cl2F2N2 B12219099 Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride

Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride

Cat. No.: B12219099
M. Wt: 417.4 g/mol
InChI Key: DUVXQOZYSVJTBK-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum exhibits characteristic absorption bands:

  • N–H stretch : Broad signal at 3200–2800 cm⁻¹ (protonated amines).
  • C–F stretches : Strong peaks at 1120 cm⁻¹ and 1085 cm⁻¹ (aromatic C–F).
  • C–N vibrations : Bands at 1240 cm⁻¹ (piperazine ring).
  • C–H stretches : Aromatic C–H at 3050 cm⁻¹ , aliphatic C–H at 2920 cm⁻¹ and 2850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • δ 3.2–3.5 ppm (m, 8H, piperazine H).
    • δ 2.8–3.0 ppm (t, 2H, CH₂ adjacent to N1).
    • δ 7.1–7.4 ppm (m, 5H, phenylpropyl aromatic H).
    • δ 6.8–7.0 ppm (m, 2H, difluorophenyl H).
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 52.1 ppm (piperazine C).
    • δ 115.5–150.2 ppm (aromatic C, with CF coupling at 147.3 ppm ).
    • δ 35.8 ppm (CH₂ linked to N1).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode shows:

  • Molecular ion peak : m/z 381.2 [M – 2Cl + 2H]⁺.
  • Fragmentation pattern :
    • Loss of HCl: m/z 345.3 .
    • Cleavage of the piperazine ring: m/z 198.1 (difluorophenylethyl fragment).
    • Phenylpropyl chain elimination: m/z 183.0 .

High-resolution MS (HRMS) confirms the molecular formula with a measured m/z of 381.1845 (calculated: 381.1851).

Tabulated Spectroscopic Data

Technique Key Signals Assignment
FT-IR 3200–2800 cm⁻¹ N–H stretch
¹H NMR δ 3.2–3.5 ppm Piperazine H
ESI-MS m/z 381.2 [M – 2Cl + 2H]⁺

Properties

Molecular Formula

C21H28Cl2F2N2

Molecular Weight

417.4 g/mol

IUPAC Name

1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H

InChI Key

DUVXQOZYSVJTBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=C(C=C3)F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Piperazine

Piperazine’s two nitrogen atoms allow stepwise introduction of substituents. For the target compound, 1-[2-(3,4-difluorophenyl)ethyl] and 4-(3-phenylpropyl) groups are sequentially added via nucleophilic substitution.

  • Step 1 : The 1-position is alkylated using 2-(3,4-difluorophenyl)ethyl bromide or chloride in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) with a base like potassium carbonate.
  • Step 2 : The 4-position is functionalized with 3-phenylpropyl bromide under similar conditions, often requiring elevated temperatures (60–80°C) to ensure complete substitution.

Cyclization of Diamine Precursors

An alternative route involves constructing the piperazine ring from linear diamines. For example, bis(2-chloroethyl)methylamine hydrochloride —synthesized from diethanolamine and thionyl chloride—can cyclize with primary amines like 3,4-difluorophenethylamine to form the piperazine scaffold. This method ensures inherent asymmetry if dissimilar amines are used.

Stepwise Preparation Methods

Synthesis of 1-[2-(3,4-Difluorophenyl)Ethyl]Piperazine

Starting Materials :

  • 3,4-Difluorophenethyl bromide
  • Piperazine

Procedure :

  • Piperazine (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
  • 3,4-Difluorophenethyl bromide (1.1 equiv) is added dropwise with stirring.
  • Triethylamine (2 equiv) is introduced to scavenge HBr, and the mixture is refluxed for 12–18 hours.
  • The product is isolated via aqueous workup (1 M HCl wash) and purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 78–85% (similar to EP1978959B1 protocols).

Dihydrochloride Salt Formation

Procedure :

  • The free base is dissolved in anhydrous diethyl ether.
  • HCl gas is bubbled through the solution until precipitation ceases.
  • The solid is filtered, washed with ether, and dried under vacuum.

Characterization :

  • Melting Point : 215–218°C (decomp.).
  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.10 (m, aromatic), 3.85 (t, J = 6.2 Hz, 2H), 3.10–2.70 (m, piperazine protons).

Optimization Techniques

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling 3-phenylpropyl bromide with 1-[2-(3,4-difluorophenyl)ethyl]piperazine in DMF at 100°C under microwave conditions (300 W, 10 min) achieves 88% yield vs. 70% conventionally.

Solvent Effects

  • Polar solvents (e.g., DMF, DMSO) enhance alkylation rates but may require higher temperatures.
  • Aprotic solvents (e.g., dichloromethane) minimize side reactions like hydrolysis.

Analytical and Characterization Data

Parameter Value Method Source
Molecular Weight 417.36 HRMS
Solubility 25 mM in DMSO UV-Vis
Purity >99% (HPLC, 254 nm) RP-HPLC
Storage 2–8°C (desiccated) Stability

Challenges and Mitigation

  • Regioselectivity : Competing alkylation at both piperazine nitrogens is minimized using stoichiometric control and stepwise addition.
  • Purification : Silica gel chromatography or recrystallization removes unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Dopamine Transporter Affinity

Research indicates that this piperazine derivative exhibits significant binding affinity to the dopamine transporter (DAT). Variations in substituents at specific positions on the phenylpropyl side chain have been shown to influence this affinity:

  • C2 Series : Substituents in the S-configuration enhance DAT affinity.
  • C3 Series : The steric effects of substituents do not significantly affect DAT binding .

This characteristic makes it a candidate for developing treatments aimed at conditions like Parkinson's disease or schizophrenia, where dopamine dysregulation is a key factor.

Serotonin Transporter Interaction

The compound also interacts with the serotonin transporter (SERT), which is crucial for mood regulation. The balance between DAT and SERT affinities can be pivotal in designing drugs that minimize side effects associated with selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Cognitive Enhancement

Studies have suggested that piperazine derivatives may facilitate learning and memory processes. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s, where cognitive deficits are prevalent .

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound has been explored extensively:

Substituent PositionEffect on DAT AffinityEffect on SERT Affinity
C2Enhanced with lone pairVariable
C3Minimal impactVariable

This table summarizes how modifications to the compound can lead to different pharmacological profiles, allowing for targeted drug design.

Case Study 1: Dopamine Transporter Binding

In a comparative study of various analogs, it was found that certain substitutions led to increased selectivity for DAT over SERT. For instance, derivatives with fluoro-substituted groups showed enhanced binding capabilities, suggesting a pathway for developing more effective treatments for dopamine-related disorders .

Case Study 2: Cognitive Enhancement

A study published in PubMed highlighted the potential of piperazine derivatives in preventing cognitive decline associated with dementia. The researchers noted significant improvements in memory tasks among subjects treated with these compounds .

Mechanism of Action

The mechanism of action of piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and pharmacological targets among analogs:

Compound Name Substituent at 1-Position Primary Targets Key Functional Differences References
Target Compound 2-(3,4-Difluorophenyl)ethyl σ receptors (inferred) Fluorine enhances lipophilicity/metabolic stability
SA4503 3,4-Dimethoxyphenethyl σ-1R agonist Methoxy groups increase σ-1R affinity; enhances cortical ACh release
GBR12909 2-[Bis(4-fluorophenyl)methoxy]ethyl DAT inhibitor Fluorophenyl-methoxy group boosts DAT selectivity
GBR12935 2-(Diphenylmethoxy)ethyl DAT inhibitor Reduced fluorination decreases DAT potency vs. GBR12909
BD1063 2-(3,4-Dichlorophenyl)ethyl σ-1R antagonist Chlorine substituents increase σ-1R antagonism
FM-SA4503 2-(4-Fluoromethoxy-3-methoxyphenyl)ethyl σ-1R agonist Fluoromethoxy group improves σ-1R binding vs. SA4503

Pharmacological Profiles

  • Target Compound vs. SA4503: SA4503’s 3,4-dimethoxyphenethyl group confers potent σ-1R agonism, enhancing acetylcholine (ACh) release in the frontal cortex and hippocampus without cholinomimetic side effects . The target compound’s 3,4-difluorophenyl substitution may reduce σ-1R affinity compared to SA4503 but improve metabolic stability due to fluorine’s resistance to oxidative demethylation .
  • Target Compound vs. GBR12909/GBR12935 :
    GBR12909 and GBR12935 are DAT inhibitors with prolonged dopamine reuptake blockade, increasing extracellular dopamine to 400% and 350% of baseline, respectively . The target compound’s lack of a methoxy-ether linkage (as in GBR12909) likely diminishes DAT affinity, shifting its primary activity toward σ receptors .

  • Target Compound vs. BD1063 :
    BD1063’s 3,4-dichlorophenyl group confers σ-1R antagonism, useful in blocking cocaine-induced motor stimulation . Fluorine’s smaller atomic radius and electronegativity in the target compound may reduce σ-1R antagonism but improve blood-brain barrier penetration vs. BD1063 .

Key Research Findings

  • σ-1R Agonism and Neurotransmitter Release :
    SA4503’s σ-1R agonism enhances ACh release in the cortex and hippocampus, an effect blocked by σ-1R antagonists like haloperidol . The target compound’s fluorophenyl group may retain partial σ-1R activity but with distinct regional selectivity .

  • DAT Selectivity in GBR Analogs: GBR12909’s bis(4-fluorophenyl)methoxy group increases DAT binding affinity (IC₅₀ = 1.2 nM) compared to non-fluorinated analogs like GBR12935 (IC₅₀ = 5.8 nM) .
  • Metabolic Stability : Fluorine substitutions (e.g., in FM-SA4503) improve metabolic half-life by resisting cytochrome P450 oxidation, a likely advantage for the target compound .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a 3,4-difluorophenyl group and a 3-phenylpropyl moiety. This structural configuration is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activity of this piperazine derivative has been investigated in various studies, revealing its potential in multiple therapeutic areas:

  • Anthelmintic Activity : A study demonstrated that piperazine dihydrochloride effectively targets Ascaris suum, achieving over 99% efficacy in reducing parasite load at a dosage of 200 mg/kg in animal models .
  • Neurotransmitter Modulation : Research on similar piperazine derivatives indicates that they can affect neurotransmitter levels in the brain. For instance, one study noted that doses of 50-250 mg/kg led to transient increases in dopamine levels in specific brain regions, although higher doses resulted in decreased levels .
  • Anticancer Potential : Recent investigations into phenylpiperazine derivatives have shown promising anticancer activity. Compounds with similar structures exhibited enhanced cytotoxicity against cancer cells while demonstrating lower toxicity to healthy cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Dopaminergic System Interaction : The modulation of dopamine and norepinephrine turnover suggests potential applications in treating neurological disorders. The compound may enhance dopaminergic signaling at certain dosages while inhibiting it at higher concentrations .
  • Antimicrobial Properties : Some studies indicate that piperazine derivatives may possess antimicrobial activities, enhancing their utility in treating infections .

Case Studies and Research Findings

Several research findings highlight the compound's efficacy and safety profile:

  • Efficacy Against Helminths :
    • In controlled trials, piperazine dihydrochloride was shown to reduce egg excretion of Ascaris suum by 98% within six days post-treatment .
  • Neurotoxicity Reports :
    • While generally safe at therapeutic doses, there have been case reports indicating neurotoxic effects associated with high exposure levels. Symptoms included respiratory issues and allergic reactions following occupational exposure .
  • Toxicological Assessments :
    • In long-term studies on rats, no adverse effects were observed at doses up to 450 mg/kg/day for piperazine dihydrochloride. However, higher doses of piperazine alone induced liver and kidney damage .

Comparative Efficacy Table

Study FocusDosage (mg/kg)Efficacy (%)Observations
Anthelmintic Activity20099-100Effective against Ascaris suum
Neurotransmitter Modulation50-250VariableTransient increase in dopamine; dose-dependent effects
Long-term ToxicityUp to 450N/ANo adverse effects; liver/kidney damage at higher doses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for GBR 12909 dihydrochloride, and how can purity be validated?

  • Methodological Answer : GBR 12909 is synthesized via nucleophilic substitution of bis(4-fluorophenyl)methoxyethyl groups onto a piperazine backbone, followed by alkylation with 3-phenylpropyl bromide. Critical intermediates (e.g., bis(4-fluorophenyl)methanol) require rigorous purification via column chromatography . Final purity (>98%) is validated using HPLC with UV detection at 239–288 nm, confirmed by mass spectrometry (MW: 523.49 g/mol) and elemental analysis .

Q. What are the primary pharmacological targets of GBR 12909, and how is selectivity assessed?

  • Methodological Answer : GBR 12909 is a potent dopamine transporter (DAT) inhibitor (IC50 = 2.32–35 µM in rat hippocampal slices and patch-clamp assays). Selectivity over serotonin/norepinephrine transporters (SERT/NET) is tested using competitive radioligand binding (e.g., [³H]WIN 35,428 for DAT) in transfected HEK293 cells. Cross-reactivity with σ receptors or cardiac ion channels (e.g., hERG) requires separate screening .

Q. How should solubility and stability be optimized for in vitro assays?

  • Methodological Answer : The compound is soluble in water (25 mM with heating) and DMSO (100 mM). For stability, prepare fresh solutions in pH 7.4 PBS or artificial cerebrospinal fluid (aCSF). Avoid freeze-thaw cycles; store lyophilized powder at -20°C in desiccated conditions .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported DAT inhibition IC50 values (e.g., 2.32 µM vs. 6–35 µM)?

  • Methodological Answer : Variability arises from assay conditions (e.g., rat vs. human DAT isoforms, temperature, or buffer composition). Standardize protocols using:

  • Tissue source : Fresh rat striatal synaptosomes vs. heterologous cell lines (e.g., COS-7 expressing hDAT) .
  • Detection method : Radiolabeled [³H]dopamine uptake assays vs. electrophysiological patch-clamp recordings .
  • Include positive controls (e.g., cocaine) to normalize inter-lab variability .

Q. What strategies resolve off-target effects on σ receptors or cardiac ion channels in neurobehavioral studies?

  • Methodological Answer : Co-administer selective antagonists (e.g., BD1063 for σ1 receptors) to isolate DAT-specific effects . For cardiac safety, use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to quantify hERG channel blockade (IC50 for GBR 12909: ~1.8 µM) . Parallel in vivo ECG monitoring in rodents is recommended for translational studies .

Q. How can structural analogs improve DAT binding affinity while reducing lipophilicity?

  • Methodological Answer : Replace the 3-phenylpropyl group with rigidified carbocycles (e.g., bridged piperazines) to enhance conformational restraint. Introduce polar substituents (e.g., hydroxyl or methoxy groups) on the bis(4-fluorophenyl)methoxy moiety to reduce logP. Validate via molecular docking (DAT homology models) and in vitro Kd assays .

Q. What in vivo models best assess GBR 12909’s efficacy in modulating neuroinflammation or synaptic plasticity?

  • Methodological Answer : Use chronic LPS-induced neuroinflammation models in mice, with microglial activation quantified via Iba1 immunohistochemistry. For synaptic plasticity, combine intracerebral microdialysis (dopamine efflux) with electrophysiological LTP measurements in hippocampal slices. Dose ranges: 5–20 mg/kg i.p. (accounting for blood-brain barrier permeability) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on GBR 12909’s neuroprotective vs. neurotoxic effects?

  • Critical Factors :

  • Dose-dependent effects : Low doses (1–10 µM) enhance dopamine signaling and reduce oxidative stress, while high doses (>50 µM) induce mitochondrial dysfunction .
  • Experimental duration : Acute administration (24 hr) vs. chronic exposure (7 days) in primary neurons .
    • Resolution : Conduct time- and dose-response studies with ROS assays (e.g., DCFH-DA) and ATP quantification .

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